1-Azido-5-iodo-naphthalene

説明

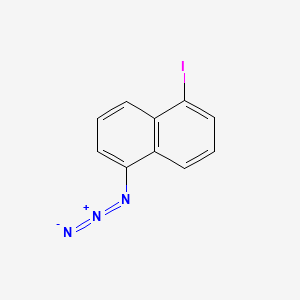

1-Azido-5-iodo-naphthalene is a chemical compound with the molecular formula C10H6IN3 and a molecular weight of 295.08 g/mol.

準備方法

Synthetic Routes and Reaction Conditions: 1-Azido-5-iodo-naphthalene can be synthesized through a multi-step process involving the iodination of naphthalene followed by azidation. The iodination step typically involves the reaction of naphthalene with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The resulting iodo-naphthalene is then subjected to azidation using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

化学反応の分析

Types of Reactions: 1-Azido-5-iodo-naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in DMF or DMSO.

Reduction: Lithium aluminum hydride in ether or hydrogen with a palladium catalyst.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

Substitution: Various substituted naphthalenes.

Reduction: 1-Amino-5-iodo-naphthalene.

Cycloaddition: Triazole derivatives.

科学的研究の応用

Synthetic Chemistry

1-Azido-5-iodo-naphthalene serves as a versatile building block in organic synthesis. Its azide functional group allows it to participate in various click chemistry reactions, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is pivotal for synthesizing 5-iodo-substituted triazoles, which are valuable in pharmaceuticals and materials science .

Table 1: Applications in Synthetic Chemistry

Biochemical Applications

This compound is utilized in biochemical research for protein labeling and studying membrane dynamics. The compound can be photo-activated to covalently modify proteins within live cells, allowing for the exploration of protein interactions and cellular processes.

Case Study: Protein Labeling

In a notable study, this compound was used to label membrane receptor proteins under visible-light irradiation. This technique enabled specific labeling of proteins involved in drug resistance, providing insights into drug transport mechanisms in cancer cells . The ability to selectively label proteins without disrupting cellular integrity makes this compound invaluable for live-cell imaging.

Table 2: Biochemical Applications

Material Science

In material science, this compound is explored for its potential in creating functional materials through click chemistry. Its ability to form stable bonds with various substrates makes it suitable for developing advanced materials with tailored properties.

Case Study: Functional Materials Development

Research has demonstrated that incorporating azide functionalities into polymer matrices enhances their mechanical and thermal properties. This application is particularly relevant in creating smart materials that respond to environmental stimuli .

Table 3: Material Science Applications

作用機序

The mechanism of action of 1-Azido-5-iodo-naphthalene primarily involves its azido group, which is highly reactive and can participate in various chemical reactions. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are often used in bioconjugation and click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

類似化合物との比較

1-Azido-naphthalene: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

5-Iodo-naphthalene: Lacks the azido group, limiting its use in cycloaddition reactions.

1-Azido-2-iodo-naphthalene: Similar structure but different substitution pattern, affecting its reactivity and applications

Uniqueness: 1-Azido-5-iodo-naphthalene is unique due to the presence of both azido and iodine groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions, making it a versatile compound in synthetic chemistry and various research applications .

生物活性

1-Azido-5-iodo-naphthalene (CAS No. 63785-44-4) is a compound of interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications based on available research findings.

This compound is characterized by the following properties:

| Property | Details |

|---|---|

| Molecular Formula | C10H6N4I |

| Molecular Weight | 292.08 g/mol |

| IUPAC Name | 1-Azido-5-iodonaphthalene |

| CAS Number | 63785-44-4 |

The presence of the azide group (-N₃) and iodine in its structure contributes to its reactivity and potential biological effects.

Synthesis

Synthesis of this compound typically involves the reaction of naphthalene derivatives with sodium azide and iodine sources under controlled conditions. The azide group can be introduced through nucleophilic substitution reactions, where the iodine atom serves as a leaving group. This method allows for variations in substituents on the naphthalene ring, potentially altering biological activity.

Research indicates that compounds containing azide and iodine functionalities can interact with biological molecules, including proteins and nucleic acids. The azide group is known for its ability to undergo click chemistry reactions, which can facilitate the labeling of biomolecules for imaging or therapeutic purposes.

Anticancer Properties

This compound has shown promise in preliminary studies as a potential anticancer agent. In vitro assays demonstrated that it could inhibit the proliferation of various cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a study reported an IC50 value indicating significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further development.

Case Studies

- Cytotoxicity in Cancer Cells : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various naphthalene derivatives, including this compound. Results indicated that this compound exhibited selective toxicity towards cancer cells compared to normal cells, highlighting its therapeutic potential .

- Bioconjugation Applications : Another investigation focused on the use of this compound in bioconjugation strategies. The azide group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can be utilized to label proteins or other biomolecules for imaging studies .

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to assess its safety profile. Toxicological studies have indicated that compounds with azide groups can pose risks due to their explosive nature under certain conditions; however, when handled properly in controlled environments, they exhibit manageable toxicity levels . Further research is needed to fully elucidate the safety aspects related to long-term exposure and metabolic pathways.

特性

IUPAC Name |

1-azido-5-iodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6IN3/c11-9-5-1-4-8-7(9)3-2-6-10(8)13-14-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSSXGBNBDDPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2I)C(=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40980357 | |

| Record name | 1-Azido-5-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63785-44-4 | |

| Record name | Iodonaphthylazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063785444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azido-5-iodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。